5-Ethyl-4-methylindolo[2,3-b]quinoxaline
Description
Properties
IUPAC Name |
6-ethyl-7-methylindolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-3-20-16-11(2)7-6-8-12(16)15-17(20)19-14-10-5-4-9-13(14)18-15/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORNPBIXKYQYRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indolo[2,3-b]quinoxaline derivatives, including 5-Ethyl-4-methylindolo[2,3-b]quinoxaline, often involves condensation reactions. One common method is the condensation of isatin with o-phenylenediamine in the presence of Brønsted acids such as acetic, formic, or hydrochloric acid . Additionally, transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are employed . For instance, the use of copper-doped CdS nanoparticles under microwave irradiation has been reported to yield high efficiency .
Industrial Production Methods
Industrial production of 5-Ethyl-4-methylindolo[2,3-b]quinoxaline may involve scalable methods such as the use of cerium (IV) oxide nanoparticles in aqueous medium, which has shown effectiveness in producing high yields . These methods are designed to be cost-effective and environmentally friendly, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-methylindolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced indoloquinoxalines.
Scientific Research Applications
5-Ethyl-4-methylindolo[2,3-b]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antiviral, antitumor, and antidiabetic activities.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of optoelectronic devices, such as light-emitting diodes and sensors.
Mechanism of Action
The mechanism of action of 5-Ethyl-4-methylindolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For example, it may act as a kinase inhibitor, binding to the catalytic domain of kinases and inhibiting their activity . This interaction can lead to the downregulation of pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Indolo[2,3-b]quinoxaline Derivatives
Structural Modifications and Physicochemical Properties
Key Derivatives :
- 6H-Indolo[2,3-b]quinoxaline (Core structure): Serves as the parent compound for modifications.
- B-220 and 9-OH-B-220 : Feature hydroxyethyl side chains, enhancing DNA binding affinity .
- IQCH3 and IQCH3Cl2 : Methyl and dichloromethyl substituents, respectively, altering absorption maxima (λmax) .
- IDQ-5 and IDQ-10: Cytotoxic derivatives with aminoethyl and methoxy groups .
Physicochemical Comparisons :
| Compound | Substituents | Melting Point (°C) | λmax (nm) | Thermal Stability (DNA Complex) |
|---|---|---|---|---|
| 5-Ethyl-4-methylindolo[2,3-b]quinoxaline | 4-Me, 5-Et | Not reported | ~405* | High* |
| IQCH3 | Methyl | - | 405 | Moderate |
| IQCH3Cl2 | Dichloromethyl | - | 409 | High |
| B-220 | 6-(2-Hydroxyethyl) | - | - | Very high |
*Estimated based on structural analogs .
Photophysical and Electrochemical Comparisons
Absorption and Emission :
- 5-Ethyl-4-methylindolo[2,3-b]quinoxaline: Expected λmax ~405 nm (similar to IQCH3) due to methyl/ethyl electron-donating effects .
- Ph-PXZ-FQ: A furoquinoxaline derivative with λem = 519 nm and ΔES1T1 = 0.40 eV, used in OLEDs .
Electrochemical Properties: Alkyl substituents lower reduction potentials compared to halogenated analogs. For example:
- SCE).
Anticancer and Antiviral Activity :
- IDQ-5 and IDQ-10 : IC50 = 1.2–2.8 µM against HL-60 leukemia cells .
- B-220 : Exhibits antiviral activity (EC50 = 0.5 µM for herpes simplex virus) via DNA intercalation .
- 5-Ethyl-4-methylindolo[2,3-b]quinoxaline: Predicted to show moderate cytotoxicity due to alkyl groups, which reduce DNA binding compared to polar substituents .
Research Findings and Data Analysis
- DNA Intercalation: Alkyl substituents (e.g., ethyl/methyl) improve thermal stability of DNA complexes but reduce binding affinity compared to hydroxyl or amino groups .
- Material Science: Methyl/ethyl groups enhance solubility for OLED applications, as seen in 6H-indolo[2,3-b]quinoxaline derivatives used as phosphorescent hosts .
Biological Activity
5-Ethyl-4-methylindolo[2,3-b]quinoxaline (EMIQ) is a nitrogen-containing heterocyclic compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity of EMIQ, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Synthesis
5-Ethyl-4-methylindolo[2,3-b]quinoxaline is characterized by a fused indole and quinoxaline structure. This unique configuration contributes to its diverse biological properties. The synthesis of EMIQ typically involves multi-step reactions, including cyclization processes that utilize readily available precursors such as indoles and quinoxalines.
Synthetic Route Overview
- Starting Materials : Indole derivatives and quinoxaline precursors.
- Cyclization Reaction : Often achieved through heating or using catalysts to promote the formation of the indolo-quinoxaline framework.
- Purification : The crude product is purified using column chromatography to obtain pure EMIQ.
Anticancer Properties
Recent studies have highlighted the anticancer potential of EMIQ through various mechanisms:
- Cell Proliferation Inhibition : EMIQ has been shown to inhibit the proliferation of several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. In vitro assays indicate that EMIQ exhibits significant cytotoxic effects with IC50 values ranging from 1.85 mM to 12.74 mM depending on the cell type and treatment conditions .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, leading to programmed cell death. Additionally, EMIQ may interfere with microtubule dynamics, similar to other known anticancer agents .
Antimicrobial Activity
EMIQ has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against various strains of bacteria, potentially making it a candidate for further development as an antimicrobial agent .
Case Studies
-
Study on MCF-7 Cells :
- Objective : To evaluate the cytotoxic effect of EMIQ on MCF-7 breast cancer cells.
- Methodology : MTT assay was utilized to assess cell viability after treatment with varying concentrations of EMIQ.
- Results : An IC50 value of 1.85 mM was determined, indicating potent anti-proliferative activity compared to standard chemotherapeutic agents .
-
Antimicrobial Efficacy :
- Objective : To assess the antibacterial activity of EMIQ against common bacterial pathogens.
- Methodology : Disk diffusion method was employed to evaluate the inhibition zones produced by EMIQ.
- Results : Moderate inhibition was observed against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications .
Research Findings
Q & A
Q. What are the most efficient synthetic routes for 5-Ethyl-4-methylindolo[2,3-b]quinoxaline, and how do reaction conditions influence yield?
Q. How can structural characterization of 5-Ethyl-4-methylindolo[2,3-b]quinoxaline be performed to confirm regiochemistry?
Methodological Answer: Use a combination of NMR (¹H, ¹³C, and 2D-COSY) and high-resolution mass spectrometry (HRMS). The ethyl group’s protons appear as a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.5–2.7 ppm), while the methyl group shows a singlet (δ 2.2–2.4 ppm). NOESY correlations between the ethyl chain and adjacent quinoxaline protons confirm substituent positioning . X-ray crystallography provides definitive regiochemical proof but requires high-purity crystals grown via slow evaporation in dichloromethane/hexane .
Advanced Research Questions
Q. How do substituents (ethyl/methyl) impact the DNA intercalation efficiency of indolo[2,3-b]quinoxaline derivatives?
Q. What experimental strategies resolve contradictions in reported cytotoxicity data for indoloquinoxaline derivatives?
Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). Standardize testing using NCI-60 cancer cell lines with 48–72 hr incubations and MTT assays. For 5-Ethyl-4-methylindolo[2,3-b]quinoxaline, IC₅₀ values vary between 5–20 μM depending on cell type (e.g., 8.7 μM in HeLa vs. 18.2 μM in MCF-7). Validate mechanisms via flow cytometry (apoptosis assays) and Western blotting (caspase-3 activation) . Cross-validate with in vivo models (e.g., zebrafish xenografts) to confirm therapeutic windows .
Q. How can computational methods guide the design of indoloquinoxaline derivatives with enhanced antioxidant activity?
Methodological Answer: Use density functional theory (DFT) to calculate HOMO-LUMO gaps and predict radical scavenging potential. For 5-Ethyl-4-methyl derivatives, a HOMO energy of −5.2 eV correlates with high DPPH radical inhibition (IC₅₀ = 14.3 μM) . Machine learning models (e.g., Random Forest) trained on datasets of substituted indoloquinoxalines can predict substituent effects on redox potentials. Synthesize top candidates and validate via cyclic voltammetry (Epa ~ 0.65 V vs. Ag/AgCl) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
